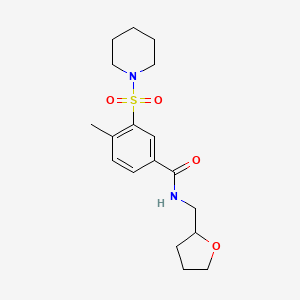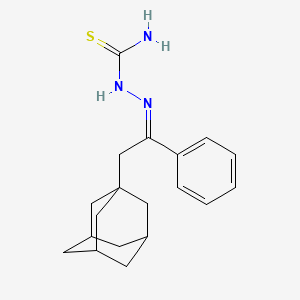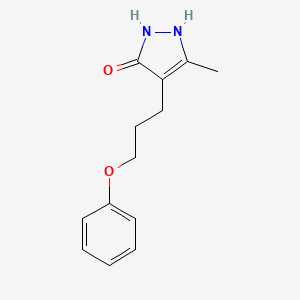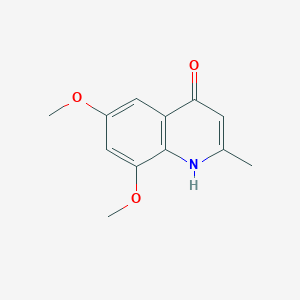
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for B cell activation and proliferation. By blocking BTK, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can prevent the activation and proliferation of B cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. It has also been shown to reduce the activation and proliferation of B cells in animal models of various diseases. In addition, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic properties, which make it suitable for oral dosing. However, one limitation is the lack of clinical data on the safety and efficacy of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in humans, which limits its potential use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use in diseases that are not currently being studied, such as neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide in humans, which will be critical for its potential use in clinical settings.
Conclusion:
In conclusion, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a promising compound that has been studied for its potential use in treating various diseases. Its selective inhibition of BTK makes it a potentially useful tool for studying the role of B cells in disease pathogenesis. While further research is needed to determine its safety and efficacy in humans, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
Métodos De Síntesis
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-3-nitrobenzoic acid with piperidine in the presence of a reducing agent. The resulting intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to form the final product. The synthesis method has been optimized to improve yield and purity, and the compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor signaling. By inhibiting BTK, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can block the activation and proliferation of B cells, which are involved in the pathogenesis of many diseases.
Propiedades
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-7-8-15(18(21)19-13-16-6-5-11-24-16)12-17(14)25(22,23)20-9-3-2-4-10-20/h7-8,12,16H,2-6,9-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJXSRWZVDKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)



![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)